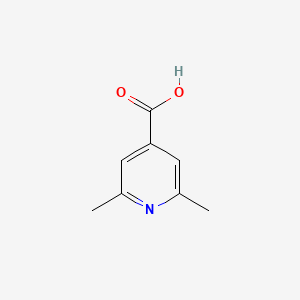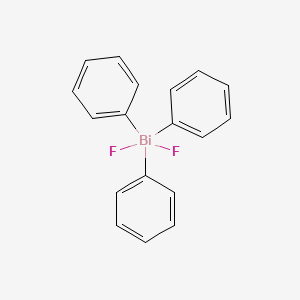
2-(Pyridin-2-YL)indoline
説明
2-(Pyridin-2-YL)indoline, commonly known as 2-PI, is an organic compound that has gained significant attention in recent years. It has a molecular formula of C13H12N2 and a formula weight of 196.24778 . This compound has diverse chemical and biological properties, which make it suitable for a wide range of applications in various fields of research and industry.
Synthesis Analysis
The synthesis of this compound involves a novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides . This process provides a straightforward access to structurally diverse methylthio-substituted indolizine . Another approach involves copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes .科学的研究の応用
Cancer Treatment and Neurodegenerative Disorders
2-(Pyridin-2-YL)indoline derivatives, specifically 3-(indol-3-yl)pyridine derivatives, have shown potential in inhibiting Tryptophan 2,3-Dioxygenase (TDO-2). This inhibition is significant for the treatment and prevention of cancer, neurodegenerative disorders such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease, chronic viral infections like HCV and HIV, depression, and obesity (Abdel-Magid, 2017).
Catalysis and Medicinal Chemistry
Chiral 2-aminomethyl indolines, including those derived from this compound, are valuable in asymmetric catalysis and medicinal chemistry. They serve as ligands for catalytic asymmetric reactions and are key components in bioactive compounds. The copper-catalyzed alkene diamination process involving these compounds demonstrates their broad application range and significance in chemical synthesis (Turnpenny & Chemler, 2014).
Synthesis of Ellipticine Quinone
This compound derivatives are integral in synthesizing ellipticine quinone, a compound with potential pharmacological significance. The synthesis process involves converting 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione into 2-isonicotinoyl-1H-indole-3-carboxylic acid, a key intermediate for ellipticine quinone production (Ramkumar & Nagarajan, 2014).
Synthesis of Spiro Compounds
Spiro compounds like spiro[indoline-3,4'-pyridin]-2-yl)carbamates, derived from this compound, have been synthesized using a novel AgOTf/Ph3P-catalyzed tandem cyclization process. These compounds play a significant role in various bioactivities, demonstrating the versatility of this compound in synthesizing complex molecular structures (Liang et al., 2020).
Dye-Sensitized Solar Cells
In the field of renewable energy, metal-free indoline dyes, which include derivatives of this compound, have been used in dye-sensitized solar cells. These dyes have demonstrated high efficiencies in converting solar energy to current, highlighting their significance in sustainable energy technologies (Horiuchi et al., 2004).
作用機序
Target of Action
It is known that indole derivatives, which include 2-(pyridin-2-yl)indoline, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the synthesis of indole derivatives can be influenced by various factors . Therefore, it is possible that environmental factors could also influence the action of this compound.
生化学分析
Biochemical Properties
2-(Pyridin-2-YL)indoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, influencing their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in gene expression, protein synthesis, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other biomolecules. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have beneficial effects, such as neuroprotection and anti-inflammatory activity. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound has been shown to bind to albumin, facilitating its transport in the bloodstream and its distribution to different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localizations can influence its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-pyridin-2-yl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-8,13,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFHCIQEACZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)







